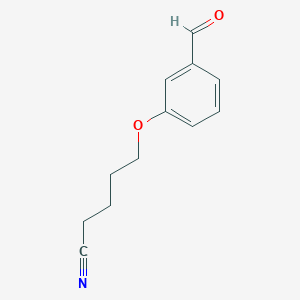
5-(3-Formylphenoxy)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(3-Formylphenoxy)pentanenitrile is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(3-Formylphenoxy)pentanenitrile is a compound that has garnered interest in the scientific community for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including case studies and data tables.
Overview of Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biomolecules, which may lead to therapeutic applications. It has been investigated for properties such as:
- Antimicrobial Activity : The compound exhibits potential against various microbial strains.
- Anticancer Properties : Preliminary studies suggest it may have cytotoxic effects on tumor cells.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, impacting various biochemical pathways.
The mechanisms by which this compound exerts its biological effects involve:
- Interaction with Enzymes : The formyl group can participate in hydrogen bonding, which may alter enzyme activity.
- Binding to Receptors : The phenoxy group can interact with specific receptors, potentially modifying signaling pathways.
- Cytotoxicity : The compound's structure may allow it to disrupt cellular processes in tumor cells, leading to apoptosis.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Study 2: Cytotoxic Effects on Tumor Cells
In vitro studies assessed the cytotoxic effects of the compound on human tumor cell lines. The findings demonstrated selective toxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 8 |
| Normal Fibroblasts | >50 |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-(3-Formylphenoxy)butanenitrile | Shorter chain | Moderate anticancer |
| 6-(3-Formylphenoxy)hexanenitrile | Longer chain | Enhanced antimicrobial |
| 5-(4-Hydroxyphenyl)pentanenitrile | Hydroxyl substitution | Antioxidant properties |
Eigenschaften
IUPAC Name |
5-(3-formylphenoxy)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-7-2-1-3-8-15-12-6-4-5-11(9-12)10-14/h4-6,9-10H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLSVRRCAXZVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCC#N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














